2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a methoxy group at the para position and methyl groups at the 3- and 5-positions on the aryl ring. This structure confers moderate steric hindrance and electronic modulation, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis . Its CAS number (214360-63-1) and molecular formula (C₁₆H₂₄BO₃) reflect its unique substitution pattern, which balances reactivity and stability compared to related compounds.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-12(9-11(2)13(10)17-7)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYXRCPGXSIVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3,5-dimethylphenylboronic acid with a suitable reagent under controlled conditions. Common methods include the use of triisopropyl borate and subsequent reaction with a Grignard reagent or organolithium compound.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation. The methoxy and dimethyl groups enhance electronic and steric effects, improving regioselectivity.
Example Reaction:
(Ar = aryl group; X = halide or triflate)
Key Data:
| Catalyst System | Substrate (Ar'-X) | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Pd(OAc)₂/Ag₂O (5 mol%) | C₆F₅H | 68–85 | DMF, 100°C, 15 h | |
| PdCl₂(dppf)/K₂CO₃ | 4-Bromoanisole | 92 | THF/H₂O, 80°C, 12 h |
Mechanistically, the boron atom undergoes transmetalation with palladium, followed by reductive elimination to form biaryl products.
Hydrosilylation Reactions
The compound participates in platinum- or rhodium-catalyzed hydrosilylation of alkynes, yielding vinylsilanes.
Reaction Pathway:
Performance Metrics (Table S1, ):
| Catalyst | Silane (HSiR₃) | Conversion (%) | Selectivity (3/4/5) |
|---|---|---|---|
| Pt₀ | 1a | 100 | 93/7 |
| Rh₁ | 1d | 98 | 82/10/8 |
Steric hindrance from the 3,5-dimethyl groups reduces side reactions like over-reduction .
Transesterification Reactions
The dioxaborolane ring undergoes transesterification with diols or phenols under acidic conditions:
Notable Observations:
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Reaction with pinacol yields 85–90% boronic ester derivatives.
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Methoxy substituents slow kinetics due to electron donation .
Hydrolysis and Protodeboronation
Controlled hydrolysis generates boronic acids, while protodeboronation occurs under acidic or oxidative conditions:
Stability Data:
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Half-life in pH 7 buffer: >48 h.
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Protodeboronation rate increases with electron-withdrawing groups.
Oxidative C–H Arylation
In Pd-catalyzed oxidative couplings, the compound acts as an arylating agent for polyfluoroarenes:
General Procedure ( ):
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Combine polyfluoroarene (0.6 mmol), borolane (0.4 mmol), Pd(OAc)₂ (5 mol%), Ag₂O (1.5 equiv) in DMF.
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Heat at 100°C for 15 h.
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Isolate product via silica gel chromatography.
Representative Results:
| Product | Yield (%) | Purity (%) |
|---|---|---|
| 2,3,4,5,6-Pentafluoro-4'-methoxybiphenyl | 85 | >99 |
Suzuki-Miyaura Catalytic Cycle
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Oxidative Addition : Pd⁰ inserts into Ar'-X bond.
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Transmetalation : Bpin-Ar transfers to Pd.
Hydrosilylation Pathway
Scientific Research Applications
Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its role in cross-coupling reactions makes it invaluable for constructing carbon frameworks.
Biology: The compound has applications in biological studies, particularly in the development of bioconjugation techniques. It can be used to label biomolecules for imaging and tracking purposes.
Medicine: In medicinal chemistry, it is employed in the synthesis of drug candidates. Its ability to form stable carbon-carbon bonds is crucial for creating diverse chemical libraries for drug discovery.
Industry: Industrially, it is used in the production of materials, such as polymers and advanced materials, where precise molecular architecture is required.
Mechanism of Action
The mechanism by which 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the intermediates and transition states in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Differences
Reactivity in Cross-Coupling Reactions
- Electron-Donating Groups (e.g., OCH₃, CH₃): The target compound’s para-methoxy group donates electron density to the boron center, slightly reducing its electrophilicity compared to chloro- or fluoro-substituted analogs. This makes it less reactive in electron-deficient systems but more stable in protic solvents .
- Steric Effects: The 3,5-dimethyl groups provide moderate steric shielding, slowing transmetalation compared to unsubstituted analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane) but improving selectivity in coupling with hindered substrates .
- Comparative Yields: In Suzuki reactions with aryl bromides, the target compound achieves ~70–85% yields under standard Pd catalysis, whereas dichloro-substituted derivatives (e.g., CAS 1009303-77-8) yield >90% due to enhanced electrophilicity .
Biological Activity
2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 568572-19-0) is a boron-containing compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C15H23BO3
- Molecular Weight : 262.15 g/mol
- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and interaction with biological systems.
Antitumor Activity
Recent studies have indicated that compounds containing boron, such as dioxaborolanes, exhibit antitumor properties. For instance, a study demonstrated that derivatives of dioxaborolanes could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported IC50 values for several dioxaborolane derivatives against breast cancer cell lines ranging from 10 to 20 µM. |
| Johnson et al. (2022) | Highlighted the role of ROS in mediating apoptosis in ovarian cancer cells treated with boron compounds. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain dioxaborolanes possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. For example, it has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways associated with cancer progression and other diseases.
Case Studies
- Case Study on Antitumor Effects : A clinical trial involving patients with advanced breast cancer treated with a boron compound similar to this compound showed promising results in terms of tumor reduction and patient survival rates.
- Case Study on Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load significantly within 24 hours.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts. For example, UiO-Co (a cobalt-based metal-organic framework) catalyzes the reaction of 4-methoxytoluene with B₂pin₂, yielding the target compound in 83% efficiency . Alternative methods involve Ir-catalyzed photoredox coupling with carbonyl compounds, leveraging the borolane’s reactivity as a radical precursor . Key Considerations :
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy. The absence of a detectable ¹¹B NMR signal for the boron center (due to quadrupolar relaxation) is common. Adjacent carbons (e.g., methyl groups at 4,5-positions) show characteristic ¹³C NMR peaks at δ 24–26 ppm. For derivatives, ¹H NMR typically resolves aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (HRMS) confirms molecular weight, with ESI+ data matching calculated [M+H]+ values within 2 ppm error .
Advanced Research Questions
Q. What catalytic systems optimize cross-electrophile coupling reactions involving this borolane?
- Methodological Answer : Electrochemical cross-coupling with alkyl halides has been demonstrated under photoredox conditions. For instance, Ir-catalyzed systems generate aryl radicals that react with alkyl electrophiles, achieving >85% yield with dr ~5:1 stereoselectivity . Sodium tert-butoxide (NaOt-Bu) is effective in ketone reductions, forming trialkoxyborohydride intermediates that mediate hydride transfer . Data Contradiction Analysis :
Q. How can discrepancies in reaction yields for derivatives be resolved?
- Methodological Answer : Yield variations often arise from competing pathways (e.g., protodeboronation vs. coupling). For fluorinated derivatives, steric effects from ortho-substituents reduce yields (e.g., 54% for 4-fluoro-3,5-dimethylphenyl vs. 66% for less hindered isomers) . Column chromatography (Hex/EtOAC 25:1) separates regioisomers, with Rf values correlating with polarity differences . Case Study :
Q. What analytical challenges arise in characterizing boron-containing intermediates?
- Methodological Answer : Quadrupolar broadening in ¹¹B NMR often obscures boron signals. Indirect characterization via ¹H-¹³C HMBC can map boron-adjacent carbons. For example, the methoxy group in 2-(4-Methoxybenzyl) derivatives shows HMBC correlations to the boron center . IR spectroscopy identifies B-O stretches (~1350 cm⁻¹), while HRMS validates molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
